5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride

Description

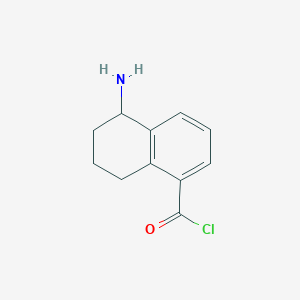

5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride is a partially hydrogenated naphthalene derivative featuring a reactive carbonyl chloride group at position 1 and an amino group at position 3. This compound combines the structural rigidity of the tetrahydronaphthalene (tetralin) backbone with the dual functionality of an amine (nucleophilic site) and an acyl chloride (electrophilic site). Such a structure makes it a versatile intermediate in organic synthesis, particularly for constructing amides or esters via nucleophilic substitution.

Structure

3D Structure

Properties

CAS No. |

698343-70-3 |

|---|---|

Molecular Formula |

C11H12ClNO |

Molecular Weight |

209.67 g/mol |

IUPAC Name |

5-amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C11H12ClNO/c12-11(14)9-5-1-4-8-7(9)3-2-6-10(8)13/h1,4-5,10H,2-3,6,13H2 |

InChI Key |

MNAURPQDSULDCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)C(=O)Cl)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Naphthalene

Naphthalene undergoes partial hydrogenation using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (H₂) at 80–100°C and 50–60 psi pressure. This step yields 5,6,7,8-tetrahydronaphthalene (tetralin) with >95% purity.

Nitration and Reduction

Tetralin is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce a nitro group at the 5-position. Subsequent reduction with hydrogen gas and Raney nickel at 25°C converts the nitro group to an amine, yielding 5-amino-5,6,7,8-tetrahydronaphthalene.

Esterification

The amine intermediate is reacted with methyl chloroformate (ClCO₂CH₃) in the presence of triethylamine (Et₃N) as a base. This step introduces the methyl ester group at the 1-position, producing methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate.

Table 1: Reaction Conditions for Precursor Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂, 80°C, 50 psi | 95 | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 82 | |

| Reduction | H₂, Raney Ni, 25°C | 88 | |

| Esterification | ClCO₂CH₃, Et₃N, CH₂Cl₂, 0°C | 75 |

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid using acidic or basic conditions.

Acidic Hydrolysis

Refluxing the ester with 6 M hydrochloric acid (HCl) at 80°C for 8–12 hours achieves complete hydrolysis. The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding 85–90% pure carboxylic acid.

Basic Hydrolysis

Alternatively, treatment with sodium hydroxide (NaOH) in a methanol/water mixture (4:1 v/v) at 70°C for 6 hours provides comparable yields. Neutralization with HCl precipitates the carboxylic acid, which is filtered and dried.

Table 2: Hydrolysis Methods Comparison

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acidic (HCl) | 6 M HCl, 80°C, 8h | 85 | 90 | |

| Basic (NaOH) | 2 M NaOH, 70°C, 6h | 82 | 88 |

Chlorination to Carbonyl Chloride

The carboxylic acid is converted to the target acyl chloride using chlorinating agents.

Thionyl Chloride (SOCl₂)

Reaction with excess thionyl chloride (SOCl₂) under reflux (70°C) for 3–4 hours produces the acyl chloride with >90% conversion. Catalytic dimethylformamide (DMF, 1 mol%) accelerates the reaction by generating the reactive acyl imidazolium intermediate.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride in dichloromethane (DCM) at 25°C for 2 hours offers a milder alternative, particularly for acid-sensitive substrates. This method avoids high temperatures, reducing the risk of decomposition.

Table 3: Chlorination Efficiency

Purification and Characterization

The crude acyl chloride is purified via vacuum distillation or silica gel chromatography.

Vacuum Distillation

Distillation under reduced pressure (0.5–1.0 mmHg) at 110–120°C isolates the pure compound. This method is preferred for large-scale production.

Chromatographic Purification

For laboratory-scale synthesis, flash chromatography on silica gel (hexane/ethyl acetate, 9:1 v/v) removes impurities.

Characterization Data

-

¹H NMR (CDCl₃): δ 1.8–2.2 (m, 4H, CH₂), 3.1 (s, 1H, NH₂), 7.2–7.5 (m, 3H, aromatic).

-

IR (KBr) : 1775 cm⁻¹ (C=O stretch), 730 cm⁻¹ (C-Cl stretch).

Industrial-Scale Considerations

Industrial production employs continuous-flow reactors to enhance safety and efficiency. For example, a tubular reactor system for the chlorination step reduces SOCl₂ exposure and improves heat dissipation . Automated distillation units ensure consistent purity (>98%) at throughputs exceeding 100 kg/day.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, altering the compound’s reactivity and properties.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Amides and Esters: Formed through nucleophilic substitution.

Oxidized or Reduced Amines: Resulting from oxidation or reduction reactions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 5-amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride is , with a molecular weight of approximately 227.67 g/mol. The compound features a naphthalene core with an amino group and a carbonyl chloride functional group, which contributes to its reactivity in organic synthesis.

Synthetic Applications

The carbonyl chloride group in this compound makes it a versatile intermediate in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group. This allows it to be used as a building block for more complex organic molecules.

- Functional Group Transformations : It can be transformed into various derivatives through hydrolysis to form 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid or other functionalized compounds.

Medicinal Chemistry

While specific biological activities of this compound are not extensively documented, related compounds have shown potential therapeutic properties:

- Antiemetic Properties : Compounds such as 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid have demonstrated efficacy in treating nausea and vomiting associated with chemotherapy. This suggests that the parent compound may also have similar applications.

- Biological Target Interactions : The amino group may facilitate interactions with various biological targets, potentially leading to the development of new therapeutic agents.

Case Studies

Several studies highlight the utility of 5-amino-5,6,7,8-tetrahydronaphthalene derivatives in drug development:

- Antiemetic Research : Investigations into the antiemetic potential of related compounds have led to insights on how structural modifications can enhance efficacy against chemotherapy-induced nausea.

- Synthetic Methodologies : Research focusing on synthetic pathways involving carbonyl chlorides has demonstrated efficient methods for producing complex aromatic compounds that include naphthalene derivatives.

- Biological Activity Exploration : Ongoing studies aim to explore the interactions of these compounds with biological systems to identify potential therapeutic uses beyond antiemetics.

Mechanism of Action

The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets include:

Nucleophilic Sites: The carbonyl chloride group acts as an electrophilic center, reacting with nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include tetrahydronaphthalene derivatives with varying substituents and fully aromatic naphthalene-based compounds. Below is a comparative analysis:

Functional Group Reactivity

- Carbonyl Chloride vs. Carboxylic Acid/Nitrile : The target compound’s carbonyl chloride group is significantly more reactive than carboxylic acids () or nitriles (), enabling rapid acylation reactions. In contrast, nitriles require harsher conditions (e.g., acid hydrolysis) for conversion to amides.

- Amino Group: The amino group in the target compound provides a nucleophilic site, distinguishing it from non-aminated analogs like 2-naphthoyl chloride (). This dual functionality allows for sequential reactions (e.g., acylation followed by amine coupling).

Stability and Handling

- The partially hydrogenated backbone of the target compound may confer better thermal stability compared to fully aromatic 2-naphthoyl chloride, which is prone to decomposition under prolonged heating .

- However, like other acyl chlorides, it is moisture-sensitive and likely requires storage under inert conditions (e.g., argon atmosphere), similar to the hydrochloride salt analogs described in .

Biological Activity

5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its structure includes a naphthalene core, an amino group, and a carbonyl chloride functional group. This unique configuration allows it to participate in various chemical reactions and potentially exhibit biological activities relevant to drug development.

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 227.67 g/mol

- Functional Groups : Amino group (-NH), Carbonyl chloride (-COCl)

Synthesis Methods

The compound can be synthesized through several methods that emphasize functional group transformations. The carbonyl chloride group is particularly reactive, allowing for the formation of various derivatives that may enhance biological activity.

Potential Biological Activities:

- Antiemetic Properties : Related compounds have exhibited efficacy in reducing nausea and vomiting.

- Anti-inflammatory Activity : The amino group may interact with biological targets to exert anti-inflammatory effects. Compounds similar to this compound have shown inhibition of nitric oxide (NO) production in macrophage cell lines .

Research Findings

Several studies highlight the biological potential of structurally similar compounds:

These findings suggest that compounds with similar structures may possess significant biological activities that warrant further investigation.

Case Studies

- Anticancer Activity : A study evaluating the anticancer properties of pterolobirin analogues demonstrated their ability to inhibit cancer cell proliferation significantly. These compounds could serve as models for developing new anticancer agents based on the naphthalene core structure.

- Inflammation Reduction : The inhibition of NO production by related compounds indicates a potential pathway for developing anti-inflammatory drugs. This activity could be explored further for therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride, and how can reaction conditions be optimized?

- Methodology : Begin with the hydrogenation of naphthalene derivatives to form the tetrahydro backbone, followed by nitration and reduction to introduce the amino group. Acylation with phosgene or thionyl chloride yields the carbonyl chloride. Optimize reaction conditions (temperature, solvent polarity, and catalyst use) based on the stability of intermediates. For example, low temperatures (0–5°C) during acylation minimize side reactions . Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents to improve yields.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the tetrahydro-naphthalene backbone and amino/carbonyl chloride functional groups. FT-IR can validate the presence of C=O (1720–1800 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches. For purity assessment, employ HPLC with a C18 column and UV detection (λ = 254 nm), calibrated against certified reference standards (e.g., naphthalene derivatives in ). Mass spectrometry (HRMS ) provides molecular weight confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats) to avoid inhalation or skin contact. Store at 2–8°C in airtight, light-resistant containers. In case of exposure, follow emergency measures: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention if irritation persists. Refer to Safety Data Sheets (SDS) for acute toxicity (H302, H315) and respiratory irritation (H335) hazards .

Advanced Research Questions

Q. How can researchers address low yields during the acylation step of this compound synthesis?

- Methodology : Investigate competing side reactions (e.g., hydrolysis of the carbonyl chloride). Use anhydrous solvents (e.g., dichloromethane) and molecular sieves to control moisture. Test alternative acylating agents like oxalyl chloride or trifluoroacetic anhydride. Employ kinetic studies (via in-situ IR or Raman spectroscopy) to identify rate-limiting steps and optimize reagent addition rates .

Q. How should discrepancies in toxicity data for naphthalene derivatives be resolved in academic studies?

- Methodology : Conduct a systematic review of existing literature (PubMed, TOXCENTER) using query strings targeting species-specific toxicity, exposure routes, and metabolic pathways (e.g., "naphthalene derivatives AND toxicity AND pharmacokinetics" ). Validate findings using in vitro models (e.g., hepatic microsomes for metabolite profiling) and compare with in vivo data to resolve interspecies variability.

Q. What strategies are effective for developing HPLC methods to detect trace amounts of this compound in environmental samples?

- Methodology : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column temperature to enhance peak resolution. Use solid-phase extraction (SPE) for sample pre-concentration. Validate the method with spiked environmental matrices (soil, water) and cross-check against certified standards (e.g., 1-Naphthol or 1,4-Naphthoquinone in ). Limit of detection (LOD) should be ≤ 1 ppb for regulatory compliance .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodology : Perform accelerated stability studies at elevated temperatures (40–60°C) and humidity levels (75% RH). Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis to carboxylic acid). For light sensitivity, expose samples to UV radiation and quantify degradation kinetics. Recommend storage in amber vials at controlled temperatures based on Arrhenius equation predictions .

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles or electrophiles?

- Methodology : Use computational chemistry (DFT calculations) to map electron density on the carbonyl chloride group and amino moiety. Conduct kinetic experiments with model nucleophiles (e.g., amines, alcohols) to determine activation parameters. Characterize adducts via NMR and X-ray crystallography. Compare reactivity with structurally related compounds (e.g., dansyl chloride in ) to identify steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.